2-Amino-2-methylsuccinic acid
Description
Significance of 2-Amino-2-methylsuccinic Acid as a Non-Proteinogenic Amino Acid
Non-proteinogenic amino acids are those not naturally encoded in the genetic code of organisms for protein synthesis. wikipedia.org However, many of these compounds, including this compound, play crucial roles in biological systems. wikipedia.org The significance of this compound stems from its role as a structural analog and a competitive inhibitor of certain enzymes. For instance, it is a known specific inhibitor of argininosuccinate (B1211890) synthase (ASS), a key enzyme in the urea (B33335) cycle responsible for converting citrulline to arginine. chemicalbook.comchemicalbook.com This inhibitory action has implications for studying and potentially modulating nitric oxide synthesis pathways, as demonstrated by its ability to reduce L-citrulline-induced retinal vasodilation in rats. chemicalbook.comchemicalbook.com
Furthermore, its α-methyl group provides conformational constraints, making it a valuable tool in peptide synthesis to enhance stability. chemimpex.com This property is particularly useful in the development of peptide-based therapeutics. chemimpex.comnih.gov The incorporation of non-proteinogenic amino acids like this compound can fundamentally alter the drug-like properties of peptides, improving their stability in biological conditions. nih.gov
Historical Context of this compound Research
Early research into this compound, also referred to as α-methyl-DL-aspartic acid, dates back to studies exploring its biological properties and its interaction with enzymes. For example, some of the initial investigations into its effects were documented by Pfeiffer & Heinrich in 1936. nih.gov Subsequent research in the late 20th century further elucidated its role as a substrate analog of aspartate aminotransferase and its function as a competitive inhibitor. nih.gov The synthesis and determination of the absolute configuration of the (S)-enantiomer were significant milestones in its research history. nih.gov While the biological and pharmaceutical interest in this compound and its derivatives has been long-standing, detailed crystallographic studies to understand its three-dimensional structure have been more recent. nih.gov
Overview of Research Trajectories for this compound
Current research on this compound is advancing along several key trajectories:
Peptide and Drug Development: A significant area of research involves the use of this compound and its derivatives, such as (S)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, in solid-phase peptide synthesis. chemimpex.comnih.gov These compounds serve as building blocks to create peptides with enhanced stability and specific conformations, which is crucial for designing novel peptide-based drugs. chemimpex.comnih.gov
Enzyme Inhibition and Mechanistic Studies: The inhibitory effects of this compound on enzymes like argininosuccinate synthase and aspartate aminotransferase continue to be an active area of investigation. chemicalbook.comchemicalbook.comnih.gov These studies provide valuable insights into enzyme mechanisms and metabolic pathways.
Bioconjugation and Protein Engineering: Researchers are exploring the use of this compound derivatives in bioconjugation, a process that involves attaching biomolecules to other surfaces or molecules to improve drug delivery systems. chemimpex.com In protein engineering, this compound is used to modify proteins to enhance their stability and functionality for various biotechnological applications. chemimpex.com
Structural Biology: Detailed crystallographic studies of this compound and its derivatives are providing a deeper understanding of its molecular structure and how it interacts with other molecules. nih.gov For instance, the crystal structure of (S)-2-amino-2-methylsuccinic acid reveals that it exists as a zwitterion and forms a three-dimensional framework through various hydrogen bonds. nih.gov
Biomedical Imaging: Analogs of this compound, such as ¹¹C-labeled 2-amino-2-methyl-butanoic acid, are being evaluated as potential PET probes for tumor imaging. nih.gov These studies have shown high accumulation of the tracer in tumors, suggesting its promise for noninvasive cancer diagnosis. nih.gov
Compound Data
| Property | Value |
| IUPAC Name | 2-amino-2-methylbutanedioic acid nih.gov |
| Molecular Formula | C₅H₉NO₄ chemicalbook.comnih.govlabshake.com |
| Molecular Weight | 147.13 g/mol chemicalbook.comnih.govlabshake.com |
| CAS Number | 2792-66-7 chemicalbook.comnih.govlabshake.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAYDJFPMMUKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2792-66-7, 3227-17-6, 866-73-9 | |
| Record name | 2-Methylaspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASPARTIC ACID, L-THREO | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC-153559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-METHYL-DL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Considerations and Isomeric Forms of 2 Amino 2 Methylsuccinic Acid
Elucidation of Chiral Centers in 2-Amino-2-methylsuccinic Acid
This compound, also known as α-methylaspartic acid, possesses a single chiral center at the second carbon atom (C2). This carbon is bonded to four different groups: an amino group (-NH2), a methyl group (-CH3), a carboxyl group (-COOH), and a carboxymethyl group (-CH2COOH). The presence of this asymmetric carbon atom is the basis for the existence of stereoisomers. Consequently, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-amino-2-methylsuccinic acid and (S)-2-amino-2-methylsuccinic acid based on the Cahn-Ingold-Prelog priority rules. mdpi.com
Characterization of Enantiomeric and Diastereomeric Forms of this compound
As this compound has only one chiral center, it does not have diastereomers. Its stereoisomers are a pair of enantiomers.
The (S)-enantiomer of this compound has been structurally characterized. nih.govnih.gov In the crystalline state, it exists as a zwitterion with an intramolecular hydrogen bond between the ammonium (B1175870) group and a carboxyl group, forming a specific ring motif. nih.govnih.gov The crystal structure is further stabilized by a network of intermolecular hydrogen bonds. nih.govnih.gov The synthesis of the (S)-enantiomer can be achieved through stereospecific methods, and its absolute configuration has been confirmed. nih.gov
The (R)-enantiomer, (R)-2-amino-2-methylsuccinic acid, is the mirror image of the (S)-form. sigmaaldrich.com While detailed crystallographic data for the pure (R)-enantiomer is less commonly reported in readily available literature, its existence and distinct properties are well-established. It is commercially available and is often referred to as (R)-alpha-Methyl-aspartic acid. sigmaaldrich.com
A racemic mixture, or racemate, contains equal amounts of the (R)- and (S)-enantiomers. This mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. The racemic form, often denoted as DL-2-amino-2-methylsuccinic acid or α-methyl-DL-aspartic acid, is a common state for this compound. guidechem.comnih.gov The resolution of this racemic mixture into its constituent enantiomers is a critical process for studying the specific biological activities of each isomer. libretexts.org This can be achieved through various methods, including enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent. libretexts.org
Impact of Stereochemistry on Biological and Chemical Reactivity of this compound
The stereochemistry of this compound plays a crucial role in its biological activity. Since most biological systems, such as enzymes and receptors, are themselves chiral, they often interact differently with the two enantiomers of a chiral molecule. csbsju.edu For instance, α-methyl-DL-aspartic acid is known to be a specific inhibitor of the enzyme argininosuccinate (B1211890) synthase. chemicalbook.com The inhibitory activity is likely to be stereospecific, with one enantiomer being significantly more potent than the other. This stereoselectivity is a common phenomenon in pharmacology and biochemistry, where the "fit" of a molecule into the active site of a protein is highly dependent on its three-dimensional shape. csbsju.edu
Synthetic Methodologies for 2 Amino 2 Methylsuccinic Acid and Its Enantiomers
Chemical Synthesis Approaches for 2-Amino-2-methylsuccinic Acid
The synthesis of this compound, a non-proteinogenic α,α-disubstituted amino acid, requires strategic approaches to construct its chiral quaternary carbon center. General methods for the synthesis of the parent compound, 2-methylsuccinic acid, include the partial hydrogenation of itaconic acid using a Raney nickel catalyst or the hydrocyanation of ethyl crotonate followed by hydrolysis of the resulting ester and nitrile groups. wikipedia.org However, the introduction of the amino group at the C2 position, particularly in an enantiomerically pure form, necessitates more sophisticated synthetic methodologies. These methods often involve the asymmetric transformation of prochiral substrates or the use of chiral building blocks to ensure stereochemical control.
Asymmetric Synthesis Strategies for Enantiopure this compound
Achieving enantiopure forms of this compound is crucial for its application in biological and pharmaceutical studies, as different enantiomers can exhibit distinct biological activities. youtube.com Asymmetric synthesis strategies are designed to selectively produce one enantiomer over the other, a foundational concept in modern organic chemistry. youtube.com These strategies can be broadly categorized into several approaches, including enantioselective reductions, the use of chiral auxiliaries, and transition metal-catalyzed reactions.
Enantioselective reduction is a powerful technique for establishing stereocenters. In the context of synthesizing amino acids, this often involves the reduction of a C=C or C=N double bond in a prochiral precursor. A notable example is the use of enzyme-mediated bioreduction. For instance, a non-natural biosynthetic pathway for 2-methylsuccinic acid has been developed utilizing an enoate reductase. nih.gov In this chemoenzymatic approach, an enoate reductase from Klebsiella pneumoniae (KpnER) demonstrated high activity for the reduction of citraconate, a key intermediate, to produce 2-methylsuccinic acid. nih.gov While this specific example yields the non-aminated analogue, similar enzymatic or catalytic hydrogenation approaches using specifically designed chiral catalysts could be applied to a dehydroamino acid precursor to generate this compound enantioselectively.
Derivatization routes often involve converting a readily available chiral molecule into the target compound through a series of stereoconservative or stereoselective reactions. This could begin with a chiral amino acid, which is then elaborated to introduce the required methyl and carboxymethyl groups at the α-carbon.
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed.
A prominent application of this strategy is in the asymmetric alkylation of enolates. For example, pseudoephedrine has been widely used as a chiral auxiliary to facilitate diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds. harvard.edu More recently, pseudoephenamine has been introduced as a superior alternative, as it often provides higher diastereoselectivities, especially in the formation of quaternary stereocenters. harvard.edu In a typical sequence, the chiral auxiliary is used to form an amide with a glycine (B1666218) equivalent. Deprotonation forms a chiral enolate, which is then alkylated. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis removes the auxiliary to yield the desired α-amino acid.
Another powerful method involves the use of nickel(II) complexes of Schiff bases derived from glycine and a chiral auxiliary. mdpi.com This approach is highly effective for the asymmetric synthesis of tailor-made amino acids. The Ni(II) complex creates a rigid, planar structure that allows for highly diastereoselective alkylation of the glycine α-carbon. After the alkylation step, the complex is disassembled, allowing for the recovery of the chiral auxiliary and the isolation of the enantiomerically enriched amino acid. mdpi.com
| Chiral Auxiliary Approach | Key Reagents/System | Typical Outcome | Reference |
| Pseudoephenamine-Mediated Alkylation | (1S,2S)- or (1R,2R)-Pseudoephenamine, Lithium Diisopropylamide (LDA), Alkyl Halide | High diastereoselectivity (often >19:1) for α-quaternary carbon centers. harvard.edu | harvard.edu |
| Ni(II) Complex of Glycine Schiff Base | Recyclable chiral auxiliary, Ni(II) salt, Glycine, Base, Alkylating Agent | Excellent yields and high diastereomeric excess (>99% de) for the alkylated product. mdpi.com | mdpi.com |
Transition metal catalysis represents a highly efficient method for asymmetric synthesis, particularly for the production of chiral amino acids. nih.gov Asymmetric hydrogenation of prochiral olefins, specifically α,β-unsaturated carboxylic acid derivatives or dehydroamino acids, is a cornerstone of this approach. thieme-connect.de The strategy relies on a chiral catalyst, typically a complex of a transition metal (like rhodium, ruthenium, or palladium) with a chiral phosphine (B1218219) ligand. nih.gov
For the synthesis of this compound, a suitable precursor would be 2-(aminomethylene)succinic acid or a related derivative. The chiral catalyst coordinates to the double bond of the substrate, forming a diastereomeric intermediate. Hydrogen is then delivered selectively to one face of the double bond, generating the product with high enantiomeric excess (ee). nih.gov
While direct examples for this compound are specific, the general applicability is well-established. For instance, palladium(II)-catalyzed enantioselective C-H arylation has been used to synthesize chiral α,α-disubstituted amino acids with high enantioselectivity (up to 98% ee). rsc.org This demonstrates the power of transition metal catalysis in creating challenging quaternary stereocenters.
Stereoselective Alkylation and Cyclization Reactions Utilizing Precursors
Stereoselective alkylation is a fundamental C-C bond-forming reaction used to construct the framework of this compound. These reactions often start with a precursor containing a nucleophilic carbon atom, such as an enolate derived from a protected amino acid. The stereochemical outcome is controlled by the inherent chirality of the substrate, the use of a chiral auxiliary, or a chiral catalyst.
One effective method is the acyclic stereoselective boron alkylation reaction. nih.gov In this approach, a Schiff base of a glycine ester reacts with a chiral, nonracemic B-alkyl-9-BBN derivative. The presence of a Cinchona alkaloid base directs the reaction to produce β-substituted-α-amino acid derivatives with high enantiomeric and diastereomeric selectivity. nih.gov Adapting this method by using a methylating agent and a suitable succinate-derived precursor could yield the target compound.
Sequential alkylation and cyclization reactions also provide a pathway to complex amino acids. researchgate.net For example, chelated amino acid ester enolates can be subjected to sequential allylation reactions to create α,α-diallylated amino acids. These intermediates can then undergo palladium-catalyzed cyclization reactions to form bicyclic amino acid derivatives. researchgate.net A similar strategy involving an initial alkylation with a methyl group followed by a second alkylation with a carboxymethyl equivalent and subsequent transformations could be envisioned for the synthesis of this compound.
Multistep Convergent Synthesis of this compound
A multistep convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis where the main backbone is built step-by-step.
For this compound, a convergent strategy could involve the synthesis of a chiral α-amino ester bearing a methyl group and a separate C3 synthon that can be coupled to form the final product. For example, the asymmetric synthesis of an N-protected 2-amino-2-methylmalonic acid monoester could be one key fragment. This fragment could then be coupled with a suitable one-carbon electrophile in a stereocontrolled manner.
Biosynthesis and Metabolic Pathways Involving 2 Amino 2 Methylsuccinic Acid
Natural Occurrence and Biosynthetic Origins of 2-Amino-2-methylsuccinic Acid
This compound, also known as α-methyl-DL-aspartic acid, is a non-proteinogenic amino acid. nih.govnih.gov While not as ubiquitous as its protein-building counterparts, it has been identified in specific natural contexts. For instance, 2-methylsuccinic acid is a natural product found in African aloe vera. chemicalbook.com
The biosynthesis of the structurally related compound, L-threo-β-methylaspartic acid, an unusual amino acid found in the peptide core of the lipopeptide antibiotic friulimicin, occurs via the rearrangement of L-glutamate. nih.gov This reaction is catalyzed by the coenzyme B12-dependent enzyme glutamate (B1630785) mutase. nih.gov Methylaspartic acid is also known as an intermediate in the mesaconate pathway for (S)-glutamate fermentation in certain bacteria like Clostridium species. nih.gov
Glutamate Mutase Mechanism in this compound Production
The production of methylaspartate, a closely related compound to this compound, is accomplished through a glutamate mutase mechanism. nih.gov This enzymatic process was previously thought to be limited to glutamate fermentation in Clostridium species and some members of the Enterobacteriaceae family. nih.govnih.gov
In the biosynthesis of the antibiotic friulimicin by Actinoplanes friuliensis, two genes, glmA and glmB, are responsible for producing methylaspartate. nih.gov The active glutamate mutase enzyme is composed of two subunits encoded by these overlapping genes. nih.govnih.gov To achieve functional expression and activity in a different host organism, such as Streptomyces lividans, the two genes had to be genetically fused. nih.gov The investigation of glutamate mutase in Clostridium cochlearium has shown that the active enzyme is a tetramer (GlmS2GlmE2) formed by two subunits, GlmS and GlmE, with its assembly facilitated by coenzyme B12. nih.gov The smaller subunit, GlmS, is responsible for binding coenzyme B12. nih.gov
A similar glutamate mutase-like reaction has been proposed in the biosynthesis of the peptidyl nucleoside antibiotic nikkomycin (B1203212) in Streptomyces tendae. nih.gov It is speculated that the proteins NikU and NikV catalyze the isomerization of 2-ketoglutaric acid to 2-keto-3-methylsuccinic acid. nih.gov
Non-Natural Biosynthetic Routes for Methylsuccinic Acid Compounds
Due to the industrial potential of methylsuccinic acid and its derivatives, researchers have explored non-natural biosynthetic pathways to produce these compounds in microbial hosts. nih.gov
Engineered Citramalate (B1227619) Pathway in Microbial Systems
A prominent strategy involves engineering the citramalate pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netresearchgate.netnih.gov This pathway starts with the condensation of two central metabolites, pyruvate (B1213749) and acetyl-CoA, to form (R)-citramalate, a reaction catalyzed by the enzyme citramalate synthase (CimA). researchgate.netresearchgate.net
To enhance the production of citramalate, metabolic engineering strategies have been employed. These include overexpressing a variant of citramalate synthase from Methanococcus jannaschii (CimA*) and deleting the gene for the subsequent enzyme in the pathway, 3-isopropylmalate dehydratase, to prevent the degradation of citramalate. researchgate.net Further optimization of the fermentation medium has led to high yields of citramalate. researchgate.net In S. cerevisiae, strategies to increase the cytosolic supply of acetyl-CoA and pyruvate have been implemented to boost (R)-citramalate production. nih.gov
Enoate Reductase-Mediated Bioreduction of Pathway Intermediates
To produce 2-methylsuccinic acid (2-MSA), the engineered citramalate pathway is combined with a bioreduction step. nih.gov The (R)-citramalate produced is first dehydrated to citraconate by an isopropylmalate isomerase (LeuCD). researchgate.net This intermediate, citraconate, is then reduced to 2-methylsuccinic acid by an enoate reductase (ER). nih.govresearchgate.net
Researchers have screened various enoate reductases from different bacterial sources to find enzymes with high activity towards citraconate. nih.gov For instance, an NAD(P)H-dependent enoate reductase from Klebsiella pneumoniae (KpnER) was identified and showed higher activity than the commonly used YqjM from Bacillus subtilis. nih.gov By incorporating KpnER into the biosynthetic pathway and optimizing factors like cofactor regeneration and cultivation conditions, the production of 2-MSA in E. coli has been significantly increased. nih.gov
Intermediacy of this compound in Amino Acid Metabolism
While not a primary metabolite, this compound and its close relatives are involved in specific aspects of amino acid metabolism.
Role in Branched-Chain Amino Acid Catabolism
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial metabolic process. nih.govmdpi.com The initial step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). nih.govnih.gov This reaction typically uses α-ketoglutarate as the amino group acceptor, producing glutamate. nih.gov
Methylsuccinic acid is a metabolite of the essential amino acid L-isoleucine and L-alloisoleucine. caymanchem.com It is formed from these amino acids via an R-2-oxo-3-methylvaleric acid intermediate. caymanchem.com Elevated urinary levels of methylsuccinic acid are observed in certain inborn errors of metabolism, such as ethylmalonic encephalopathy, which is linked to abnormal isoleucine metabolism. caymanchem.comhmdb.ca
The catabolic pathways of valine and isoleucine can lead to the formation of succinyl-CoA, an intermediate of the citric acid cycle. youtube.com This connection highlights the integration of BCAA breakdown with central carbon metabolism.
Connections to Aspartic Acid and Glutamic Acid Metabolism
The metabolic pathways of this compound, also known as α-methyl-DL-aspartic acid, are intrinsically linked to the metabolism of aspartic acid and glutamic acid due to its structural similarity and the fundamental roles these amino acids play in cellular nitrogen metabolism. This compound is a methylated derivative of aspartic acid, positioning it as a substrate analog that can interact with enzymes involved in aspartate metabolism. nih.govnih.gov
The primary connection lies in the process of transamination, a crucial biochemical reaction for the synthesis and degradation of most amino acids. wikipedia.org In these reactions, an amino group is transferred from a donor molecule, typically an amino acid, to a keto acid acceptor. Glutamic acid is a central player in these pathways, acting as a major donor of amino groups. agriculturejournals.cz It is synthesized from α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, via transamination or the action of glutamate dehydrogenase. agriculturejournals.cz This glutamate can then donate its amino group to various α-keto acids to form new amino acids. wikipedia.org
Specifically, aspartate is formed by the transamination of oxaloacetate, another TCA cycle intermediate, with glutamate serving as the amino donor in a reaction catalyzed by aspartate aminotransferase (AST). libretexts.org The reaction is as follows:
Glutamate + Oxaloacetate ↔ α-Ketoglutarate + Aspartate wikipedia.org
Given that this compound is a structural analog of aspartic acid, it is recognized by enzymes such as aspartate aminotransferase. nih.gov It can act as a competitive inhibitor in the external aldimine form of the enzyme, demonstrating its direct interaction with the aspartate metabolic machinery. nih.gov The biosynthesis of this compound can be envisioned via the transamination of its corresponding keto acid, 2-keto-2-methylsuccinic acid. In this hypothetical reaction, glutamate would serve as the most likely amino donor, catalyzed by an aminotransferase, mirroring the synthesis of aspartate from oxaloacetate.
Furthermore, studies on the biosynthesis of other amino compounds, such as 2-amino-2-deoxy-L-xylonic acid (polyoxamic acid), have shown that the carbon skeleton of glutamate is a direct precursor, underscoring the role of glutamate as a foundational molecule for the synthesis of specialized amino acids. nih.gov The metabolic fate of this compound is also tied to these pathways, where it can be deaminated by an aminotransferase, transferring its amino group to α-ketoglutarate to form glutamate and regenerate its keto-acid precursor.
Metabolic Engineering Strategies for Enhanced Production or Transformation
Metabolic engineering offers a powerful platform for the microbial production of valuable chemicals like this compound. While no dedicated metabolic engineering strategies for the direct production of this compound have been extensively reported, a logical approach involves a two-stage process: first, the engineered production of its precursor, 2-methylsuccinic acid (2-MSA), followed by a biotransformation step to introduce the amino group.
Stage 1: Engineered Biosynthesis of 2-Methylsuccinic Acid (2-MSA)
Researchers have successfully engineered Escherichia coli to produce 2-MSA by designing a non-natural, three-step biosynthetic pathway. nih.gov This pathway utilizes the citramalate pathway combined with an enoate reductase. The key steps and genetic modifications are detailed below:
| Enzyme | Gene | Source Organism | Engineering Strategy |
| Citramalate Synthase | cimA | Methanococcus jannaschii | Overexpression of a codon-optimized variant (CimA*) to convert pyruvate and acetyl-CoA to citramalate. nih.gov |
| Isopropylmalate Isomerase | leuCD | Escherichia coli | Overexpression of the endogenous enzyme to isomerize citramalate to citraconate. nih.gov |
| Enoate Reductase | yqjM / KpnER | Bacillus subtilis / Klebsiella pneumoniae | Overexpression to reduce the double bond in citraconate to form 2-MSA. The KpnER from K. pneumoniae showed higher activity. nih.gov |
| Glucose-6-phosphate dehydrogenase | zwf | Escherichia coli | Deletion to increase NADPH availability for the enoate reductase. nih.gov |
Further optimizations to enhance the production of 2-MSA in E. coli have included:
Cofactor Regeneration: Implementing strategies to regenerate NADPH, the cofactor required by the enoate reductase. nih.gov
Microaerobic Cultivation: Shifting from aerobic to microaerobic conditions to improve the titer. nih.gov
Host Strain Engineering: Using host strains with modified central metabolism to channel more carbon towards the precursor pyruvate. nih.gov
These strategies successfully increased the 2-MSA titer from 0.35 g/L to 3.61 g/L in shake flask experiments. nih.gov
Stage 2: Biotransformation to this compound
The second stage would involve the conversion of the produced 2-MSA into this compound. This transformation requires the introduction of an amino group, a reaction that can be catalyzed by an aminotransferase (transaminase).
The proposed reaction is: 2-Methylsuccinic acid + Amino Donor → this compound + Keto Acid
The key components for this metabolic engineering step would be:
Selection of an Aminotransferase: Identifying a suitable aminotransferase with high activity and specificity towards 2-methylsuccinic acid or its keto-form. Aminotransferases are a diverse class of enzymes, and candidates could be found through screening of microbial genomes or protein engineering. wikipedia.org
Amino Donor Supply: Ensuring a sufficient intracellular supply of an amino donor. Glutamic acid is the most common amino donor in cells, and its synthesis from TCA cycle intermediates is well-established. agriculturejournals.cz Therefore, engineering the host to overproduce glutamate could drive the transamination reaction.
Co-expression and Pathway Balancing: Expressing the chosen aminotransferase in the 2-MSA producing strain. The expression levels would need to be optimized to balance the flux from 2-MSA to the final aminated product without creating a metabolic burden on the cell.
This sequential engineering approach, combining the established production of the backbone molecule with a targeted amination step, represents a promising strategy for the de novo biosynthesis of this compound.
Enzymology and Biochemical Interactions of 2 Amino 2 Methylsuccinic Acid
2-Amino-2-methylsuccinic Acid as a Substrate or Inhibitor for Enzymes
Interactions with Aspartate Aminotransferase (EC 2.6.1.1)
This compound has been investigated for its interaction with aspartate aminotransferase (AAT), a key enzyme in amino acid metabolism. qmul.ac.ukgenome.jp This pyridoxal-phosphate dependent enzyme catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. qmul.ac.ukgenome.jp While not a natural substrate, the structural similarity of this compound to L-aspartate allows it to interact with the enzyme's active site.
Studies have explored its potential as an inhibitor. For instance, the related compound L-hydrazinosuccinate acts as a slow, tight-binding inhibitor of aspartate aminotransferase. nih.gov This suggests that molecules with a succinate (B1194679) backbone can indeed bind to the active site. The methyl group at the alpha-position of this compound, however, likely alters the binding affinity and catalytic processing compared to the natural substrate. Research on E. coli aspartate aminotransferase has provided detailed crystal structures of the wild-type enzyme, which serve as a basis for understanding how substrate analogs like this compound might be accommodated. chemsrc.com
Substrate Analog Properties in Enzymatic Reactions
The utility of this compound as a substrate analog extends beyond its interaction with aspartate aminotransferase. Its structural resemblance to natural dicarboxylic acid substrates makes it a valuable tool for probing the active sites and mechanisms of various enzymes.
For example, in the context of carboxypeptidase A, a zinc protease, the related compound 2-ethyl-2-methylsuccinic acid was found to be a potent inhibitor. nih.gov This was attributed to the presence of a small cavity in the enzyme's active site that can accommodate the methyl group. nih.gov However, subsequent studies with 2-benzyl-2-methylsuccinic acid showed that the addition of a methyl group did not significantly improve inhibitory potency, questioning the general applicability of this design principle. nih.gov These findings highlight the nuanced nature of enzyme-substrate interactions, where small structural modifications can lead to unpredictable changes in binding and inhibition.
The table below summarizes the inhibitory activities of some 2-methylsuccinic acid derivatives against Carboxypeptidase A.
| Compound | Enantiomer | Ki (μM) |
| 2-benzyl-2-methylsuccinic acid | Racemic | 0.28 |
| 2-benzyl-2-methylsuccinic acid | (R)- | 0.15 |
| 2-benzyl-2-methylsuccinic acid | (S)- | 17 |
This table presents the inhibitory constants (Ki) of different forms of 2-benzyl-2-methylsuccinic acid against Carboxypeptidase A, illustrating the stereospecificity of the enzyme's active site. nih.gov
Enzyme Promiscuity and Substrate Accommodation
Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key area where substrate analogs like this compound are relevant. nih.govnih.gov The study of how enzymes accommodate non-natural substrates provides insights into their evolutionary potential and can be exploited for biotechnological applications. nih.gov
The N-succinylamino acid racemase/o-succinylbenzoate synthase (NSAR/OSBS) family of enzymes is a notable example of catalytic promiscuity. nih.gov While not directly involving this compound, the principles of substrate accommodation in these enzymes are informative. Research on these enzymes reveals that residues not in direct contact with the substrate can significantly influence catalytic activity and specificity. nih.gov This suggests that the interaction of this compound with an enzyme is not solely dictated by the residues forming the binding pocket but also by the broader structural context of the active site. nih.gov
Enzymes Involved in this compound Biotransformations
Characterization of Reductases and Isomerases
While natural pathways for the biosynthesis of this compound are not well-established, researchers have engineered non-natural routes in microorganisms. nih.gov One such pathway for the production of the related compound 2-methylsuccinic acid involves the use of enoate reductases. nih.gov
A study demonstrated the production of 2-methylsuccinic acid in Escherichia coli by employing a pathway that combines citramalate (B1227619) synthase, isopropylmalate isomerase, and an enoate reductase. nih.gov The enoate reductase, YqjM from Bacillus subtilis, and a newly characterized NAD(P)H-dependent enoate reductase, KpnER from Klebsiella pneumoniae, were shown to catalyze the reduction of citraconate to 2-methylsuccinic acid. nih.gov KpnER, in particular, exhibited higher activity towards citraconate. nih.gov
The following table details the key enzymes used in the engineered biosynthetic pathway for 2-methylsuccinic acid.
| Enzyme | Source Organism | Function |
| Citramalate synthase (CimA*) | Methanococcus jannaschii | Condensation reaction to form citramalate |
| Isopropylmalate isomerase (EcLeuCD) | Escherichia coli | Isomerization of citramalate |
| Enoate reductase (YqjM) | Bacillus subtilis | Reduction of citraconate to 2-methylsuccinic acid |
| Enoate reductase (KpnER) | Klebsiella pneumoniae | Reduction of citraconate to 2-methylsuccinic acid with higher activity |
This table outlines the enzymes and their roles in a synthetic pathway engineered for the production of 2-methylsuccinic acid, a compound structurally related to this compound. nih.gov
Molecular Basis of Enzyme-Substrate Recognition
The specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acid residues in its active site. numberanalytics.com Understanding the molecular basis of this recognition is crucial for enzyme engineering and drug design. numberanalytics.comucla.edu
Crystal structures of enzymes in complex with their substrates or substrate analogs provide invaluable snapshots of these interactions. walshmedicalmedia.comresearchgate.net For instance, the structure of sugar beet α-glucosidase with acarbose (B1664774) revealed how specific residues in a loop region and a subdomain contribute to its preference for long-chain substrates. researchgate.net Similarly, structural and biochemical studies of LuxI-type enzymes, which synthesize quorum sensing signals, have elucidated the features that determine their specificity for acyl donors. nih.gov
In the context of enzymes that could potentially interact with or biotransform this compound, the recognition would be governed by a combination of factors:
Shape complementarity: The active site pocket must be able to accommodate the succinate backbone and the α-methyl and α-amino groups.
Hydrogen bonding: The carboxyl and amino groups of the substrate would likely form hydrogen bonds with polar residues in the active site.
Electrostatic interactions: Charged residues in the active site could interact with the charged groups of the substrate.
Hydrophobic interactions: The methyl group could engage in hydrophobic interactions with nonpolar residues.
Site-directed mutagenesis is a powerful tool to probe the importance of individual amino acid residues in substrate binding and catalysis. walshmedicalmedia.com By systematically replacing active site residues and analyzing the kinetic properties of the mutant enzymes, researchers can map the key interactions that govern substrate recognition.
Structural Biology of this compound-Enzyme Complexes
The three-dimensional structures of enzymes in complex with inhibitors are crucial for understanding the molecular basis of inhibition and for the rational design of new, more potent inhibitors. X-ray crystallography and neutron crystallography have been instrumental in elucidating the interactions between this compound and its primary enzyme target, aspartate aminotransferase (AAT).
Crystal structures of Escherichia coli aspartate aminotransferase have been determined in both an unliganded "open" state and in a "closed" conformation when complexed with the substrate analog this compound (also referred to as 2-methylaspartate). nih.gov The binding of this inhibitor induces a significant conformational change in the enzyme, where the small domain rotates to enclose the active site, creating the closed conformation. nih.govnih.gov This structural change is a key feature of the enzyme's catalytic cycle.
Within the active site of the closed complex, this compound is held in place by a network of hydrogen bonds. nih.gov This precise positioning is critical for its inhibitory action. The inhibitor traps the enzyme in a state resembling the external aldimine intermediate of the normal catalytic reaction. acs.orgproteopedia.org Specifically, the Cα-CH₃ bond of this compound is oriented perpendicular to the plane of the pyridoxal-5'-phosphate (PLP) cofactor ring. nih.gov This orientation is considered productive for the α-deprotonation step that would normally occur with the natural substrate, L-aspartate. nih.gov However, the presence of the methyl group at the Cα position prevents the subsequent reaction steps, effectively halting the catalytic cycle. acs.orgproteopedia.org
Neutron crystallography studies have provided even deeper insights into the protonation states of the active site residues upon binding of this compound. researchgate.net These studies have revealed the precise locations of hydrogen atoms, which are critical for understanding the catalytic mechanism. Interestingly, in the dimeric enzyme, the two active sites can exist in different states simultaneously. In one monomer, the catalytic loop closes, and the enzyme-inhibitor complex forms the external aldimine. In the other monomer, the loop can remain open, with the reaction stalled at the internal aldimine stage. researchgate.net
The interaction between the amino group of 2-amino-2-methyl-L-aspartate and the pyridoxal (B1214274) 5'-phosphate aldimine is notably strong, contributing to its effectiveness as an inhibitor. nih.gov The binding of this compound effectively sequesters the enzyme in a closed, non-productive state, illustrating a classic example of competitive inhibition visualized at the atomic level. acs.org
Table 1: Crystallographic Data for Aspartate Aminotransferase in Complex with this compound
| Enzyme Source | Ligand | PDB Code | Resolution (Å) | Key Structural Features | Reference |
| Escherichia coli | 2-Methylaspartate | 1B4X | 2.35 | Closed conformation, H-bonding in active site, perpendicular orientation of Cα-CH₃ to PLP ring | nih.gov |
| Pig Cytosolic | 2-Methylaspartate | Not explicitly stated in abstract | Not specified | Refinement of the complex structure | wikipedia.org |
| Not specified | a-Methylaspartate | Not explicitly stated in abstract | Not specified | Neutron crystallography revealing protonation states, asymmetric dimer conformations | researchgate.net |
Advanced Structural Characterization of 2 Amino 2 Methylsuccinic Acid
Single Crystal X-ray Diffraction Analysis of 2-Amino-2-methylsuccinic Acid
Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure of this compound in the solid state. Analysis of the (S)-enantiomer reveals a highly ordered and interconnected crystalline framework.
In the crystalline state, this compound exists as a zwitterion, with the amino group protonated to form an ammonium (B1175870) group (-NH3+) and one of the carboxylic acid groups deprotonated to form a carboxylate group (-COO-). nih.gov This dual ionic character is a common feature of amino acids. nih.gov
The zwitterionic nature of the molecule facilitates the formation of an extensive network of hydrogen bonds. A notable feature is an intramolecular N—H⋯O hydrogen bond, which involves the ammonium group and the trans-succinic acid, creating an S(6) ring motif. nih.gov
Intermolecularly, the molecules are linked by O—H⋯O hydrogen bonds involving the succinic acid groups, which form chains along the c-axis direction. nih.gov These chains are further interconnected by N—H⋯O and C—H⋯O hydrogen bonds, creating sheets parallel to the bc plane. nih.gov Additional N—H⋯O hydrogen bonds link these sheets, ultimately forming a robust three-dimensional framework. nih.gov
Table 1: Hydrogen Bond Geometry for (S)-2-Amino-2-methylsuccinic Acid
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1A···O1 | 0.91(3) | 2.19(3) | 2.689(2) | 113(2) |
| N1-H1B···O4 | 0.91(3) | 1.94(3) | 2.846(2) | 173(2) |
| N1-H1C···O2 | 0.91(3) | 2.01(3) | 2.893(2) | 163(2) |
| O3-H3···O1 | 0.99(4) | 1.66(4) | 2.646(2) | 175(3) |
Data sourced from Fujii, I. (2015). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o731–o732.
The crystal packing of (S)-2-Amino-2-methylsuccinic acid is a direct consequence of the extensive hydrogen bonding network. The O—H⋯O interactions create C(7) chains that propagate along the c-axis. nih.gov These chains are then cross-linked by N—H⋯O and C—H⋯O hydrogen bonds to form two-dimensional sheets. nih.gov A final layer of N—H⋯O hydrogen bonds connects these sheets, resulting in a stable three-dimensional framework. nih.gov Within this framework, the hydrophilic planes created by the hydrogen-bonded network surround the methyl groups, which form a columnar structure. nih.gov
Table 2: Crystal Data and Structure Refinement for (S)-2-Amino-2-methylsuccinic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C5H9NO4 |
| Formula Weight | 147.13 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 8.3398 (12) |
| b (Å) | 9.6725 (10) |
| c (Å) | 8.0671 (10) |
| β (°) | 95.175 (5) |
| Volume (ų) | 648.09 (14) |
| Z | 4 |
Data sourced from Fujii, I. (2015). Crystal structure of (S)-2-amino-2-methylsuccinic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o731–o732.
Spectroscopic Characterization (Excluding Basic Identification Data)
While single crystal X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its vibrational modes and the electronic environment of its constituent atoms, which are crucial for understanding its behavior in different phases.
The vibrational spectrum is expected to be dominated by features arising from the zwitterionic structure. Key expected vibrational modes include:
N-H Stretching: Broad absorptions in the FTIR spectrum, typically in the 3200-2800 cm⁻¹ region, characteristic of the ammonium group (-NH3+) involved in strong hydrogen bonding.
C-H Stretching: Absorptions around 3000-2850 cm⁻¹ corresponding to the methyl and methylene C-H bonds.
C=O Stretching: A strong band in the FTIR spectrum around 1700 cm⁻¹ for the protonated carboxylic acid group and strong, distinct bands for the asymmetric and symmetric stretching of the carboxylate group (-COO-), typically around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively.
N-H Bending: Bending vibrations of the ammonium group are expected in the 1650-1500 cm⁻¹ region.
C-N Stretching: This vibration is expected in the fingerprint region, typically around 1200-1000 cm⁻¹.
O-H Bending: In-plane and out-of-plane bending of the carboxylic acid O-H group are also expected in the fingerprint region.
The FT-Raman spectrum would complement the FTIR data, with the C=O and C-C skeletal vibrations often showing strong signals. The presence of intermolecular hydrogen bonding, as confirmed by X-ray diffraction, would lead to broadening and shifts in the N-H and O-H stretching and bending modes. researchgate.net
Table 3: Predicted Major Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 2800 | Ammonium (-NH3+) |
| C-H Stretch | 3000 - 2850 | Methyl (-CH3), Methylene (-CH2-) |
| C=O Stretch | ~1700 | Carboxylic Acid (-COOH) |
| Asymmetric COO- Stretch | 1600 - 1550 | Carboxylate (-COO-) |
| N-H Bend | 1650 - 1500 | Ammonium (-NH3+) |
| Symmetric COO- Stretch | ~1400 | Carboxylate (-COO-) |
While specific experimental NMR data for the stereochemical assignment of this compound is not detailed in the available literature, the principles of NMR spectroscopy provide a powerful tool for such determinations. Both ¹H and ¹³C NMR would be instrumental in confirming the connectivity and stereochemistry of the molecule.
In ¹H NMR, the protons of the methylene group (-CH2-) adjacent to the chiral center are diastereotopic. This means they are chemically non-equivalent and would be expected to appear as two separate signals, likely as a pair of doublets (an AB quartet) due to geminal coupling. The chemical shifts and coupling constants of these protons would be sensitive to the conformation of the molecule in solution.
In ¹³C NMR, all five carbon atoms are chemically distinct and should give rise to five separate resonances. The chemical shifts would be characteristic of the sp³-hybridized carbons of the methyl, methylene, and quaternary alpha-carbon, as well as the sp²-hybridized carbons of the two carboxyl groups.
For stereochemical assignment, advanced NMR techniques would be particularly useful:
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This technique can detect through-space interactions between protons that are close to each other. For this compound, NOE correlations could be observed between the protons of the methyl group and the protons of the adjacent methylene group. The relative intensities of these correlations could provide information about the preferred conformation in solution, which can be related to the relative stereochemistry.
Chiral Shift Reagents or Chiral Solvating Agents: The addition of a chiral auxiliary to a solution of a racemic mixture of this compound would be expected to induce separate signals for the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| ¹H | -CH3 | 1.2 - 1.8 | Singlet |
| ¹H | -CH2- | 2.5 - 3.5 | AB quartet |
| ¹H | -NH3+ | 7.0 - 9.0 | Broad singlet |
| ¹H | -COOH | 10.0 - 13.0 | Broad singlet |
| ¹³C | -CH3 | 20 - 30 | - |
| ¹³C | -CH2- | 35 - 45 | - |
| ¹³C | Cα (quaternary) | 55 - 65 | - |
| ¹³C | -COOH | 170 - 185 | - |
Advanced Mass Spectrometry for Structural Elucidation of Metabolites and Derivatives
Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation of metabolites and derivatives of this compound. Due to the compound's polar, zwitterionic nature, direct analysis can be challenging, often necessitating derivatization to improve volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). mdpi.com Tandem mass spectrometry (MS/MS) is particularly powerful, providing detailed structural information through controlled fragmentation of a selected precursor ion. nih.gov
The structural analysis of this compound and its related compounds, such as metabolites or synthetic derivatives, relies on characteristic fragmentation patterns. These patterns are predictable based on the functional groups present in the molecule: two carboxylic acid groups, a primary amine, and a methyl group on the quaternary alpha-carbon.
Common fragmentation pathways for protonated amino acids include the neutral losses of water (H₂O), ammonia (NH₃), and formic acid (HCOOH), or a combination thereof, such as the loss of water and carbon monoxide (H₂O + CO). nih.gov For dicarboxylic acids, cleavage of the bonds next to the carbonyl group can result in the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). libretexts.org The stable quaternary carbon in this compound influences which fragmentation pathways are favored.
Derivatization for Mass Spectrometry Analysis
To overcome analytical challenges, derivatization is a common strategy. This process modifies the original molecule to make it more suitable for MS analysis.
Esterification: The carboxylic acid groups are readily converted to esters (e.g., methyl or ethyl esters) to increase volatility for GC-MS and reduce polarity for reversed-phase LC-MS.
N-Acylation: The primary amino group can be acylated (e.g., using pentafluoropropionic anhydride, PFPA) to block its polar nature. mdpi.com
Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace active hydrogens on both the amino and carboxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, creating derivatives that are highly amenable to GC-MS analysis.
Fragmentation Analysis of Derivatives
The choice of derivatization agent dictates the resulting fragmentation pattern, which can be used for definitive structural confirmation.
GC-MS Analysis of Silyl Derivatives: The trimethylsilyl (TMS) derivative of the structurally similar methylsuccinic acid provides a useful model. Its electron ionization (EI) mass spectrum shows characteristic fragments that help identify the carbon skeleton. nist.gov For a di-TMS derivative of this compound, fragmentation would likely involve cleavage adjacent to the silylated groups. A common fragment in TBDMS derivatives, for instance, corresponds to the loss of a tert-butyl group (M-57).
Table 1: Predicted Key Mass Fragments for a Di-TMS Derivative of Methylsuccinic Acid (Structural Analogue)
| Fragment Description | Predicted m/z | Notes |
|---|---|---|
| Molecular Ion [M]•+ | 276.1 | Represents the intact derivatized molecule. |
| [M-15]•+ | 261.1 | Loss of a methyl group (•CH₃) from a TMS group. |
| [M-89]•+ | 187.1 | Loss of a •COOTMS group. |
| TMS Fragment | 73.0 | Characteristic ion for trimethylsilyl group [Si(CH₃)₃]⁺. |
LC-MS/MS Analysis of Esterified Derivatives: For LC-MS/MS analysis, derivatization with agents like n-butanol converts the polar carboxylic acids into butyl esters. nih.gov This enhances signal intensity in positive-ion electrospray ionization (ESI) and improves separation on reversed-phase columns. In tandem MS, the protonated molecular ion of the derivatized this compound would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate product ions through characteristic losses.
Table 2: Predicted LC-MS/MS Transitions for a Di-Butyl Ester Derivative of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Notes |
|---|---|---|---|
| 260.2 [M+H]⁺ | 204.1 | Butene (C₄H₈) | Common loss from butyl esters. |
| 260.2 [M+H]⁺ | 186.1 | Butene + Water (C₄H₈ + H₂O) | Subsequent loss of water from the remaining carboxyl group. |
| 260.2 [M+H]⁺ | 148.1 | Butanol + Butene (C₄H₉OH + C₄H₈) | Losses from both ester groups. |
| 260.2 [M+H]⁺ | 88.1 | Multiple fragmentations | Represents the core amino acid backbone after ester losses. |
These advanced mass spectrometric approaches, particularly when combined with appropriate derivatization strategies, enable the sensitive and specific detection of this compound. The detailed fragmentation data obtained from MS/MS experiments provide high confidence in the structural elucidation of its metabolites and derivatives in complex biological or chemical matrices. researchgate.netut.ee
Synthesis and Functional Exploration of 2 Amino 2 Methylsuccinic Acid Derivatives and Analogues
Derivatization Strategies for 2-Amino-2-methylsuccinic Acid
The strategic modification of this compound through derivatization is crucial for its incorporation into larger molecular frameworks. These strategies primarily focus on the protection of its reactive functional groups to enable selective reactions and subsequent deprotection steps.
Amide and Ester Derivatives Synthesis
The synthesis of amide and ester derivatives of this compound is a fundamental step for its use in peptide synthesis and other condensation reactions. The formation of an amide bond, or peptide bond, is a cornerstone of peptide chemistry. masterorganicchemistry.com This typically involves the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. nih.gov Various coupling reagents can be employed to facilitate this process efficiently, minimizing side reactions and racemization. organic-chemistry.org
Similarly, the esterification of the carboxylic acid groups of this compound serves multiple purposes. It can act as a protecting group for the C-terminus during peptide synthesis or be a key linkage in the synthesis of depsipeptides and other ester-containing bioactive molecules. beilstein-journals.org The synthesis of these derivatives often requires standard organic chemistry techniques, with careful selection of reagents and reaction conditions to ensure high yields and purity. organic-chemistry.org
Protected Forms for Peptide Synthesis
For its application in solid-phase peptide synthesis (SPPS), this compound must be appropriately protected to prevent unwanted side reactions. beilstein-journals.orgnih.gov The α-amino group is commonly protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a standard in modern peptide synthesis. beilstein-journals.org The carboxylic acid groups can be protected as esters, such as methyl or tert-butyl esters, depending on the desired cleavage conditions. masterorganicchemistry.com
The use of orthogonal protecting groups is essential, allowing for the selective removal of one protecting group while others remain intact. beilstein-journals.org This strategy is fundamental to the stepwise elongation of a peptide chain. For instance, the Fmoc group can be removed with a mild base, while the side-chain and C-terminal protecting groups remain, allowing for the coupling of the next amino acid in the sequence. beilstein-journals.org
This compound as a Building Block in Complex Molecular Synthesis
The unique stereochemistry and functional group arrangement of this compound make it a valuable chiral building block for the synthesis of complex molecules with diverse biological activities.
Applications in Non-Natural Peptide Synthesis
The incorporation of this compound into peptide chains is a key strategy for creating non-natural peptides with enhanced properties. sigmaaldrich.comcpcscientific.com These "peptidomimetics" often exhibit improved stability against enzymatic degradation, increased bioavailability, and unique conformational preferences that can lead to enhanced biological activity. sigmaaldrich.comcpcscientific.com The α-methyl group of this compound restricts the conformational freedom of the peptide backbone, which can be advantageous for designing peptides that adopt specific secondary structures, such as helices or turns. nih.gov
The synthesis of peptides containing such non-canonical amino acids can be achieved through established methods like solid-phase peptide synthesis (SPPS), where the protected amino acid is sequentially added to a growing peptide chain on a solid support. nih.govnih.gov The use of unnatural amino acids like this compound expands the chemical space accessible to peptide-based drug discovery. sigmaaldrich.com
Chiral Building Block in Natural Product Synthesis
Amino acids are widely recognized as versatile chiral building blocks in the asymmetric synthesis of natural products and other biologically active compounds. researchgate.net Their inherent chirality can be transferred to the target molecule, providing an efficient route to enantiomerically pure products. nih.gov this compound, with its defined stereocenter, can serve as a valuable starting material or intermediate in the synthesis of complex natural products. researchgate.net Its functional groups offer multiple points for chemical modification and elaboration into more intricate molecular architectures. researchgate.net
Precursor for Bioactive Molecules and Polymers
Beyond peptides, this compound can serve as a precursor for a variety of bioactive molecules and polymers. Its dicarboxylic acid and amino functionalities allow for its incorporation into polyesters and polyamides, potentially leading to new biodegradable materials with tailored properties. The structural rigidity imparted by the α-methyl group can influence the physical and chemical characteristics of these polymers.
Furthermore, the core structure of this compound can be found within or serve as a synthetic precursor to various small molecules with interesting biological profiles. cpcscientific.commdpi.com Its ability to be chemically modified allows for the generation of libraries of compounds for screening in drug discovery programs. sigmaaldrich.com The synthesis of such derivatives often involves standard organic transformations, leveraging the reactivity of its amino and carboxylic acid groups. mdpi.com
Structure-Activity Relationship Studies of this compound Analogues
The exploration of the structure-activity relationships (SAR) of this compound and its analogues has provided valuable insights into the structural requirements for their biological activities. By systematically modifying the parent structure, researchers have been able to probe the interactions of these compounds with various biological targets, including enzymes and receptors. These studies have focused on several key structural features: the stereochemistry at the chiral center, the nature and size of substituents at the 2-position, the length of the dicarboxylic acid chain, and the replacement of the carboxylic acid moieties with other acidic groups.
One area of investigation has been the role of this compound analogues as inhibitors of metalloenzymes. For instance, studies on carboxypeptidase A (CPA), a zinc-containing protease, have utilized analogues of 2-methylsuccinic acid to understand the enzyme's active site. The introduction of a methyl group at the alpha-position to a carboxylate of known inhibitors was initially postulated to enhance inhibitory potency by occupying a small cavity in the enzyme's active site. nih.gov To test this, racemic and optically active 2-benzyl-2-methylsuccinic acids were synthesized and their inhibitory activities against CPA were evaluated. nih.gov
Table 1: Inhibitory Activity of 2-Benzyl-2-methylsuccinic Acid Enantiomers against Carboxypeptidase A
| Compound | Kᵢ (µM) |
|---|---|
| Racemic 2-benzyl-2-methylsuccinic acid | 0.28 |
| (R)-2-benzyl-2-methylsuccinic acid | 0.15 |
| (S)-2-benzyl-2-methylsuccinic acid | 17 |
Data sourced from PubMed. nih.gov
Another significant area of SAR exploration for compounds related to this compound has been their activity as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. The parent compound for many of these studies is (R)-α-aminoadipate ((R)-α-AA), a structural analogue of 2-aminosuccinic acid (aspartic acid) with an extended carbon chain. (R)-α-AA was identified as an antagonist of NMDA-evoked responses. nih.gov
A critical finding in the SAR of NMDA receptor antagonists was the discovery that replacing the distal carboxyl group of (R)-α-AA with a phosphonate (B1237965) group resulted in a significant increase in antagonist potency. nih.gov This led to the development of (R)-2-amino-5-phosphonopentanoate ((R)-AP5), a highly potent and selective NMDA receptor antagonist. nih.gov This demonstrates that the nature of the acidic group is a key determinant of activity at the NMDA receptor.
Further SAR studies have explored the impact of incorporating the α-amino acid backbone into cyclic structures. For example, constraining the conformation of the molecule by making the amino group part of a piperidine (B6355638) ring, as seen in 4-phosphonomethyl-2-piperidine carboxylic acid (CGS 19755), an analogue of AP5, also results in a potent NMDA receptor antagonist. nih.gov
Table 2: Comparison of NMDA Receptor Antagonist Potency
| Compound | Structure | Potency |
|---|---|---|
| (R)-α-aminoadipate ((R)-α-AA) | Carboxylate-containing | Moderate |
| (R)-2-amino-5-phosphonopentanoate ((R)-AP5) | Phosphonate-containing | High |
Information sourced from NCBI Bookshelf. nih.gov
More recent research has focused on developing NMDA receptor glycine (B1666218) site agonists with subunit-specific activity. While not direct derivatives of this compound, these studies on related amino acid analogues provide valuable SAR insights. For instance, a series of (R)-2-amino-3-triazolpropanoic acid analogues were designed and evaluated. frontiersin.orgresearchgate.net In these compounds, a triazole ring acts as a bioisostere for an amide group. frontiersin.orgresearchgate.net
The investigation of these triazole analogues revealed that substitutions on the triazole ring could modulate both the potency and the subunit selectivity of the compounds. For example, certain derivatives were found to be full or partial agonists at GluN1/2C and GluN1/2D subtypes with a preference over GluN1/2A-B subtypes. frontiersin.org This highlights the potential for fine-tuning the pharmacological profile of amino acid analogues by introducing heterocyclic scaffolds that can engage in specific interactions with the receptor binding pocket.
Computational and Theoretical Studies of 2 Amino 2 Methylsuccinic Acid
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-amino-2-methylsuccinic acid. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size. escholarship.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. escholarship.org
A primary step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. doaj.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. mdpi.com The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
Experimental crystal structure data for (S)-2-amino-2-methylsuccinic acid reveals that it crystallizes as a zwitterion with a trans conformation of the succinic acid backbone [C1—C2—C3—C4 = -177.1 (2)°]. nih.govnih.gov An intramolecular hydrogen bond between the ammonium (B1175870) group and a carboxyl group forms a stable six-membered ring motif. nih.govnih.gov Theoretical calculations using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, would aim to reproduce these experimental findings. scielo.org.mx Discrepancies between the calculated gas-phase geometry and the experimental solid-state structure can often be explained by intermolecular forces, such as the extensive hydrogen bonding network present in the crystal lattice. nih.gov
Beyond geometry, quantum chemical calculations elucidate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. scielo.org.mx Other calculated electronic properties often include the dipole moment, atomic charges (derived from methods like Mulliken Population Analysis or Natural Population Analysis), and the molecular electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule. scielo.org.mxresearchgate.net
Table 1: Comparison of Selected Experimental and Hypothetical DFT-Calculated Geometric Parameters for (S)-2-Amino-2-methylsuccinic Acid This table presents experimental data from X-ray crystallography and illustrates the type of data that would be obtained from DFT calculations for comparison.
| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Hypothetical DFT-Calculated Value (Gas Phase) |
|---|---|---|
| Bond Length C2-N1 (Å) | 1.502 | ~1.50 |
| Bond Length C1-C2 (Å) | 1.545 | ~1.55 |
| Bond Length C2-C5 (Å) | 1.525 | ~1.53 |
| Dihedral Angle C1-C2-C3-C4 (°) | -177.1 | ~180 (trans) |
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table illustrates typical electronic properties that would be calculated using DFT methods.
| Property | Hypothetical Calculated Value | Significance |
|---|---|---|
| Energy of HOMO (eV) | -6.8 | Indicates electron-donating ability |
| Energy of LUMO (eV) | -0.5 | Indicates electron-accepting ability |
| HOMO-LUMO Gap (eV) | 6.3 | Relates to chemical stability and reactivity scielo.org.mx |
| Dipole Moment (Debye) | ~3.5 (Zwitterion) | Measures overall polarity of the molecule |
| Chemical Hardness (η) (eV) | 3.15 | Resistance to change in electron distribution scielo.org.mx |
Quantum chemistry is also employed to simulate spectroscopic data, which is invaluable for interpreting experimental results. nih.gov By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C), it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.org These predictions help in the assignment of complex spectra and can be used to distinguish between different isomers or conformers of this compound.
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov These calculations provide the excitation energies and oscillator strengths, which correlate with the wavelength and intensity of absorption peaks. While this compound itself lacks a strong chromophore for significant UV-Vis absorption, theoretical calculations can confirm the absence of transitions in the near-UV and visible regions or analyze derivatives that do absorb in this range. Such in silico generated spectral libraries are becoming increasingly important in fields like metabolomics for the identification of unknown compounds. escholarship.org
Molecular Dynamics Simulations to Elucidate Conformation and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of every atom over a period ranging from nanoseconds to microseconds. Analysis of these trajectories can reveal:
Conformational Landscape : The molecule is not rigid; its bonds rotate and bend. MD simulations can identify the most populated conformations and the transitions between them. For example, it can explore the flexibility of the succinic acid backbone and the orientation of the amino and methyl groups.
Solvation Shell : MD can characterize the structure of water molecules surrounding the solute, particularly around the charged carboxylate and ammonium groups, revealing details of the hydration shell.
Hydrogen Bonding : The simulations can quantify the dynamics of both intramolecular and intermolecular hydrogen bonds, including their formation, breakage, and lifetimes, which are crucial to the molecule's structure and interactions. nih.gov
In Silico Modeling of Enzyme-Substrate Interactions
Experimental evidence shows that this compound (also known as 2-methylaspartic acid) acts as a competitive inhibitor of the enzyme aspartate aminotransferase. nih.gov In silico modeling, particularly molecular docking, is a powerful technique to investigate such enzyme-inhibitor interactions at a molecular level. nih.gov
The process typically involves:
Molecular Docking : A computational algorithm attempts to predict the preferred binding orientation of the inhibitor (ligand) within the active site of the enzyme (receptor). nih.gov The algorithm samples a large number of possible poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov
Binding Mode Analysis : The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts between the inhibitor and the amino acid residues of the enzyme's active site. nih.gov
Refinement with MD : The docked enzyme-inhibitor complex can be subjected to MD simulations to assess its stability and observe the dynamics of the interaction over time, providing a more realistic view than the static docked pose. nih.gov
These models can explain the mechanism of inhibition and guide the design of new, more potent inhibitors.
Table 3: Illustrative Output from a Molecular Docking Simulation of this compound with Aspartate Aminotransferase This table represents the type of data generated in a typical molecular docking study.
| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| 1 | -7.5 | Arg292, Arg386, Tyr225 | Hydrogen Bond, Salt Bridge |
| 2 | -7.2 | Arg292, Asn194, Tyr70 | Hydrogen Bond, van der Waals |
| 3 | -6.9 | Trp140, Arg386 | Hydrogen Bond, van der Waals |
Prediction of Reaction Mechanisms and Pathways
Computational chemistry is a valuable tool for exploring the potential chemical reactions of this compound. By mapping the potential energy surface of a reaction, researchers can predict plausible reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states. rsc.org
Using DFT methods, one can model proposed reaction pathways, for instance, in metabolic degradation or chemical synthesis. rsc.org For each step in a proposed mechanism, the geometries and energies of the reactants, transition states, and products are calculated. The activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of that step. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This approach has been successfully used to elucidate complex reaction mechanisms for other amino acid derivatives. rsc.org
Future Research Directions and Unexplored Avenues for 2 Amino 2 Methylsuccinic Acid Research
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For 2-Amino-2-methylsuccinic acid, the development of novel, efficient, and highly stereoselective synthetic pathways is a critical area of future research. Current methods, while effective, often present challenges in terms of scalability, cost, and environmental impact.
Future investigations are expected to focus on asymmetric catalysis, employing chiral catalysts to guide the formation of specific stereoisomers. This could involve the use of transition metal complexes with chiral ligands or organocatalysts to achieve high enantiomeric excess. mdpi.com One promising strategy involves the asymmetric alkylation of a glycine (B1666218) Schiff base complexed with a recyclable chiral auxiliary, a method that has shown success in the large-scale synthesis of other non-natural amino acids. mdpi.com The development of enzymatic or chemo-enzymatic routes also holds significant promise, offering the potential for highly specific transformations under mild reaction conditions. These advancements will be crucial for producing enantiomerically pure (R)- and (S)-2-Amino-2-methylsuccinic acid, enabling a more detailed investigation of their distinct biological activities.
Elucidation of Additional Biological Roles in Diverse Organisms
While this compound is recognized as a competitive inhibitor of aspartate aminotransferase, its broader biological roles across different organisms remain largely uncharted territory. nih.gov Future research should aim to unravel these functions, moving beyond its known inhibitory capacity.
Investigative efforts could focus on its potential as a signaling molecule, akin to its parent compound succinate (B1194679), which acts as a signal for metabolic state and inflammation. wikipedia.org Exploring its impact on metabolic pathways, particularly in microorganisms, could reveal novel regulatory functions. Amino acids are known to be integral to various microbial processes, including cell growth, metabolism, and communication. nih.gov Therefore, studying how this compound influences these processes in diverse microbial populations, from soil bacteria to human gut microbiota, could unveil new ecological and physiological roles. Furthermore, examining its effects in various model organisms, including pathogenic trypanosomatids which have unique amino acid metabolisms, could provide insights into host-parasite interactions and potential therapeutic targets. mdpi.com The identification of specific transporters and receptors for this compound will also be crucial in understanding its uptake and mechanism of action in different biological systems. animbiosci.org
Engineering of Microbial Cell Factories for Sustainable Production
The transition towards bio-based economies necessitates the development of sustainable methods for chemical production. Engineering microbial cell factories for the fermentative production of this compound from renewable feedstocks is a key future research direction. mdpi.comnih.gov This approach offers a greener alternative to traditional chemical synthesis.
Metabolic engineering strategies will be central to this endeavor. researchgate.net This involves the design and implementation of novel biosynthetic pathways in robust microbial hosts like Escherichia coli or Corynebacterium glutamicum. d-nb.infonih.gov A potential pathway could involve the combination of a citramalate (B1227619) pathway with an enoate reductase-mediated bioreduction of an intermediate. nih.gov Key steps will include the identification and overexpression of rate-limiting enzymes, the elimination of competing metabolic pathways, and the optimization of fermentation conditions to maximize product yield and titer. researchgate.net The development of sophisticated genetic tools and high-throughput screening methods will accelerate the process of strain improvement. Furthermore, exploring the use of alternative, non-food feedstocks such as methanol (B129727) could enhance the economic viability and sustainability of microbial production. researchgate.net
Design and Synthesis of Advanced Functional Analogues
The unique scaffold of this compound provides an excellent starting point for the design and synthesis of advanced functional analogues with tailored properties. By systematically modifying its structure, researchers can develop novel compounds with enhanced biological activity, improved pharmacokinetic profiles, or entirely new functionalities.
Future work in this area could involve the introduction of different functional groups onto the succinic acid backbone or the amino group. For instance, fluorinated analogues could be synthesized to enhance metabolic stability, a strategy that has proven effective in drug design. mdpi.com The synthesis of phosphinic acid analogues, which can act as isosteres of carboxylic acids, could lead to potent enzyme inhibitors with therapeutic potential. mdpi.com These new molecules could be screened for a wide range of biological activities, including antimicrobial, anticancer, or immunomodulatory effects. The development of efficient synthetic methodologies, such as multicomponent reactions, will be essential for rapidly generating diverse libraries of these analogues for high-throughput screening.
Deeper Mechanistic Studies of Enzymatic Transformations
A fundamental understanding of the enzymatic transformations involving this compound is crucial for both its biotechnological production and the development of targeted inhibitors. Future research should focus on detailed mechanistic studies of the enzymes that interact with this molecule.
This includes enzymes for which it acts as a substrate or an inhibitor. For example, a deeper investigation into the interaction of this compound with aspartate aminotransferase could reveal subtle structural details that inform the design of more potent and specific inhibitors. nih.gov Similarly, for the enzymes involved in its potential biosynthetic pathways, such as enoate reductases, detailed kinetic and structural studies are needed. nih.gov Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods can provide atomic-level insights into enzyme-substrate interactions and catalytic mechanisms. nih.gov Understanding the role of cofactors, such as S-adenosyl-l-methionine (SAM) in methyltransferase reactions, will also be critical for engineering efficient biocatalytic systems. nih.gov These mechanistic insights will not only advance our fundamental knowledge but also provide a rational basis for protein engineering efforts aimed at improving enzyme activity, stability, and substrate specificity.
Q & A
Basic: What are the standard methods for characterizing the purity and structural identity of 2-Amino-2-methylsuccinic acid?
Answer:
Characterization typically involves a combination of analytical techniques:
- X-ray crystallography for determining crystal structure (monoclinic system, space group C2, lattice parameters a = 8.34 Å, b = 9.67 Å, c = 8.07 Å, β = 95.18°) and hydrogen-bonding networks (O–H···O and N–H···O interactions) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments.
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity, especially for distinguishing stereoisomers like DL-3-methylaspartic acid .
- Elemental analysis (CHNS/O) to verify molecular composition (C₅H₉NO₄, M = 147.13 g/mol) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
While classified as non-hazardous under GHS , standard precautions include:
- Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles.
- Ventilation: Use in a fume hood if handling powdered forms to avoid inhalation.
- First Aid: Flush eyes/skin with water for 15 minutes upon contact; seek medical attention if ingested .
- Storage: Keep in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers).
Advanced: How can researchers resolve discrepancies in enzymatic inhibition data involving this compound?
Answer:
Contradictions may arise due to:
- Enantiomeric purity: The compound exists as DL- and stereoisomeric forms (e.g., α-methyl-DL-aspartic acid vs. β-methyl derivatives). Use chiral chromatography or polarimetry to verify enantiomeric ratios .
- Assay conditions: Optimize pH (e.g., near physiological ranges for arginine succinate synthase inhibition studies) and buffer composition to match biological contexts .
- Interference controls: Validate assays with negative controls (e.g., unmodified aspartic acid) to isolate inhibitor-specific effects.
Advanced: What experimental strategies are effective for studying the hydrogen-bonding network of this compound in solid-state studies?
Answer:
- Single-crystal X-ray diffraction: Resolves intermolecular interactions (e.g., O–H···O bonds at 2.60–2.70 Å and N–H···O bonds at 2.85–3.00 Å) .
- Infrared (IR) spectroscopy: Identifies stretching frequencies for carboxylic acid (1700–1750 cm⁻¹) and amine groups (3300–3500 cm⁻¹).
- Thermogravimetric Analysis (TGA): Assess thermal stability and dehydration behavior, which correlates with hydrogen-bond strength.
Basic: How does the molecular structure of this compound influence its biological activity?
Answer:
- The methyl group at the α-carbon sterically hinders enzyme active sites (e.g., arginine succinate synthase), making it a competitive inhibitor .
- Carboxylic acid moieties enable ionic interactions with positively charged residues in proteins, critical for binding affinity.
- Chirality: The DL-form may exhibit different inhibition kinetics compared to enantiomerically pure forms, requiring stereochemical analysis .
Advanced: What computational methods are suitable for modeling the interactions of this compound with target enzymes?
Answer:
- Molecular docking (e.g., AutoDock Vina): Predict binding modes using crystal structures of target enzymes (e.g., arginine succinate synthase).
- Density Functional Theory (DFT): Calculate electronic properties (e.g., partial charges, orbital energies) to refine interaction models.
- Molecular Dynamics (MD) simulations: Simulate ligand-protein stability under physiological conditions (e.g., solvation, temperature) to validate docking results.
Basic: What are the key applications of this compound in biochemical research?
Answer:
- Enzyme inhibition studies: As a specific inhibitor of arginine succinate synthase, it is used to probe the urea cycle and amino acid metabolism .
- Crystallography: Serves as a model compound for studying hydrogen-bonding patterns in small molecules .
- Metabolic pathway analysis: Used in isotopic labeling (e.g., ¹³C or ¹⁵N) to trace aspartate-derived pathways.
Advanced: How can researchers address challenges in synthesizing enantiomerically pure this compound?
Answer:
- Asymmetric synthesis: Employ chiral catalysts (e.g., L-proline) in Strecker or Mannich reactions to favor specific enantiomers.
- Resolution techniques: Use diastereomeric salt formation with chiral bases (e.g., brucine) followed by recrystallization.
- Enzymatic resolution: Leverage lipases or acylases to selectively hydrolyze one enantiomer from a racemic mixture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
